Afidopyropen

Vue d'ensemble

Description

Afidopyropen is a novel insecticide that is a derivative of pyripyropene A, which is produced by the filamentous fungus Penicillium coprobium . It has strong insecticidal activity against aphids and is currently used as a control agent of sucking pests worldwide .

Synthesis Analysis

The semi-synthesis of Afidopyropen begins from the natural product pyripyropene A, which is hydrolyzed under basic conditions. The free hydroxyl groups are then acylated with cyclopropane carbonyl chloride .

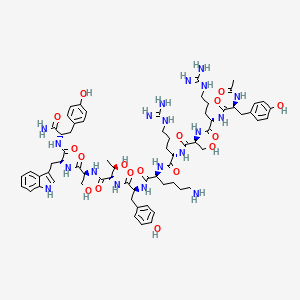

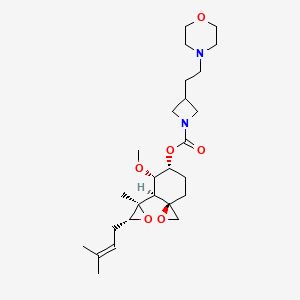

Molecular Structure Analysis

Afidopyropen has a unique chemical structure with 3-pyridyl, α-pyrone, and sesquiterpene moieties . Its molecular formula is C33H39NO9 .

Chemical Reactions Analysis

Afidopyropen is derived from microbial secondary extracts and has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions .

Physical And Chemical Properties Analysis

Afidopyropen is moderately persistent in soil and water. It is moderately mobile and may leach to groundwaters . It has a favorable biodiversity toxicity profile including its impact on bees .

Applications De Recherche Scientifique

Agricultural Pest Control

Afidopyropen is a novel insecticide derived from microbial secondary extracts, specifically from the filamentous fungus Penicillium coprobium. It exhibits strong insecticidal activity against a variety of aphids and other sucking pests. Official field trials in Japan have demonstrated its efficacy in controlling agricultural pests with good residual effects under field conditions .

Environmental Impact

Studies have shown that Afidopyropen has a low environmental impact. Toxicological studies indicate its safety for non-target organisms, including honeybees, natural enemies, and other beneficial insects, as well as mammals. This positions Afidopyropen as a next-generation agrochemical that aligns with sustainable crop protection practices .

Resistance Management

Research has identified the emergence of field resistance to Afidopyropen in Bemisia tabaci Mediterranean (Q Biotype) from China. Monitoring susceptibilities in field populations is crucial for understanding the development of resistance and informing pest control tactics to manage and slow down resistance to Afidopyropen .

Systemicity in Crops

Afidopyropen has demonstrated moderate systemicity from roots and seeds in field trials. This systemic action in crops allows for the control of aphids through various exposure routes, making it a versatile tool in integrated pest management .

Compatibility with Beneficial Insects

The compatibility of Afidopyropen with predatory mites like Amblyseius swirskii has been evaluated. The goal is to integrate these mites into the management program of Bemisia tabaci, assessing the insecticide’s efficacy for whitefly control while ensuring it does not adversely affect beneficial mite populations .

Chemical Optimization for Field Efficacy

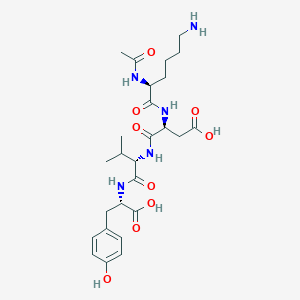

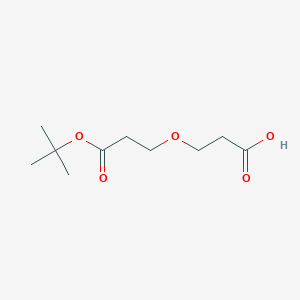

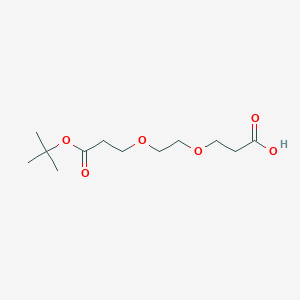

To improve the residual efficacy of Afidopyropen in the field, researchers have conducted structure-activity relationship (SAR) studies using pyripyropene derivatives libraries. These studies aim to optimize the chemical structure to enhance dermal activity and consistent field efficacy against pests .

Mécanisme D'action

Target of Action

Afidopyropen primarily targets the Transient Receptor Potential Vanilloid (TRPV) of insects . This receptor plays a crucial role in the sensory responses of insects, particularly those related to feeding .

Mode of Action

Afidopyropen acts as a modulator of the Nan-Iav vanilloid TRPV subtype . By interacting with this target, it disrupts the sensory responses of the insects, leading to a cessation of feeding . This disruption in feeding behavior results in starvation, dehydration, and ultimately death .

Biochemical Pathways

It is known that the compound’s interaction with the trpv channels leads to a disruption in the normal feeding behavior of the insects . This disruption can lead to starvation and dehydration, which are likely to affect various metabolic pathways within the insect.

Pharmacokinetics

It is known that afidopyropen is moderately persistent in soil and water, suggesting that it has a certain degree of stability and bioavailability in the environment .

Result of Action

The primary result of Afidopyropen’s action is the death of the target insects. By disrupting their feeding behavior, the compound induces starvation and dehydration, leading to mortality . Additionally, it has been reported that exposure to Afidopyropen results in strong disorientation in aphids, which can also contribute to their death .

Action Environment

Afidopyropen is used worldwide as a control agent for sucking pests . It has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions . The compound is moderately persistent in soil and water, indicating that it can remain effective in the environment for a certain period . .

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWFURXIMFONG-HRSIRGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896889 | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915972-17-7 | |

| Record name | Afidopyropen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915972-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afidopyropen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIDOPYROPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.